
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound features a furan ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfurfural with a suitable amine and reducing agent. One common method includes the reductive amination of 5-methylfurfural with 2-methylpropan-1-amine in the presence of a reducing agent like sodium borohydride . The reaction is usually carried out in a solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents can also be tailored to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides, or other electrophiles.
Major Products Formed
Oxidation: Formation of 3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-one.
Reduction: Formation of 3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-amine.
Substitution: Formation of various amides or other substituted derivatives.
Applications De Recherche Scientifique
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2-methyl-1-(3-methylfuran-2-yl)propan-1-ol
- 3-Amino-2-[(5-methylfuran-2-yl)methyl]propan-1-ol
- 1-(5-Methylfuran-2-yl)propan-1-ol
Uniqueness
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol is unique due to its specific substitution pattern on the furan ring and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound with a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-6(5-10)9(11)8-4-3-7(2)12-8/h3-4,6,9,11H,5,10H2,1-2H3 |
Clé InChI |
BAOUCGZVAROPSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,8-Triazaspiro[3.6]decan-9-one](/img/structure/B13185826.png)
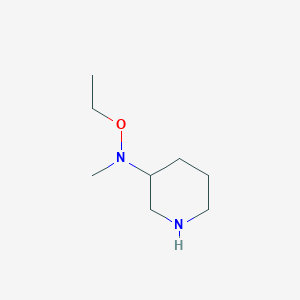
![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)

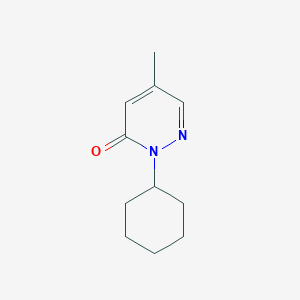
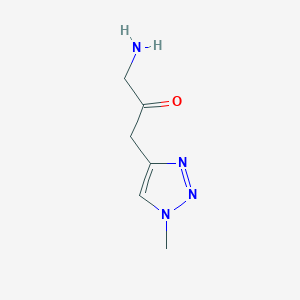


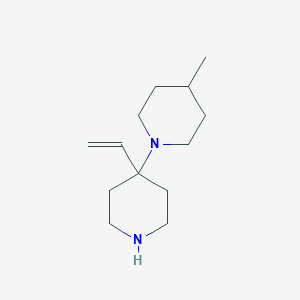
![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B13185889.png)
![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)
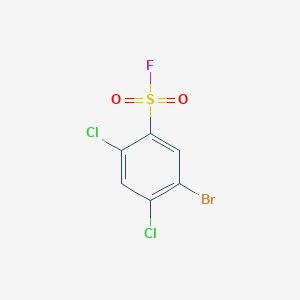
![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)
methanol](/img/structure/B13185917.png)
